1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-indazole-3-carboxamide
Description
1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-indazole-3-carboxamide is a heterocyclic compound featuring a fused quinazoline-piperidine-indazole scaffold.
Properties
IUPAC Name |
1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-27-19-9-5-3-7-17(19)20(26-27)22(29)25-15-10-12-28(13-11-15)21-16-6-2-4-8-18(16)23-14-24-21/h3,5,7,9,14-15H,2,4,6,8,10-13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPVBGLYJOZVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CCN(CC3)C4=NC=NC5=C4CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-indazole-3-carboxamide is a compound with significant biological activity, particularly in the field of medicinal chemistry. Its structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N6O2 |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 2034596-29-5 |
Biological Activity
The compound exhibits a range of biological activities that have been explored in various studies:
1. Anticancer Activity
Research indicates that the compound may act as an inhibitor of certain cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis. It has been shown to interact with the E3 ubiquitin ligase complex, which plays a critical role in protein degradation and cellular regulation .
2. Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The mechanism could involve the inhibition of pathways leading to neuronal apoptosis .
3. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects, which may be beneficial in treating chronic inflammatory diseases. This activity is likely mediated through the modulation of pro-inflammatory cytokines .
Case Study 1: Anticancer Efficacy
In a study examining the effects of various compounds on cancer cell lines, this compound demonstrated significant cytotoxicity against multiple myeloma cells. The mechanism was linked to the inhibition of the c-MYC oncogene pathway, which is crucial for tumor growth and survival .
Case Study 2: Neuroprotection
A recent investigation into neuroprotective agents highlighted this compound's ability to reduce oxidative stress in neuronal cultures exposed to neurotoxic agents. The results indicated a decrease in markers of apoptosis and inflammation, suggesting its potential use in neurodegenerative disease therapies .
Case Study 3: Inflammation Modulation
In preclinical models of inflammation, the compound was shown to downregulate TNF-alpha and IL-6 production in macrophages. This finding supports its potential application in treating autoimmune disorders and other inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, the listed compounds in share general features with heterocyclic frameworks common in drug discovery. Below is a hypothetical comparison based on structural motifs and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity : The target compound’s indazole-quinazoline-piperidine scaffold is more complex than the pyrazolo-pyridine or pyrimidine cores in . This may enhance target selectivity but complicate synthesis .
Substituent Effects : The 1-methyl group in the target compound could improve metabolic stability compared to the ethyl/methyl groups in 1005612-70-3, which may influence pharmacokinetics .
Research Findings and Limitations
- Gaps in Evidence: No experimental data (e.g., IC₅₀ values, solubility, toxicity) are available for the target compound in the provided sources.
- Inferred Mechanisms: Quinazoline derivatives are known to inhibit EGFR and HER2 kinases, while indazole-carboxamides often target Aurora kinases . However, these associations remain speculative without direct evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
